3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine
Overview
Description
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the desired pyrazolo[1,5-a]pyridine core . This reaction is often catalyzed by bases such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the core structure.
Scientific Research Applications
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: A similar compound with a pyrimidine ring instead of a pyridine ring.
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Another derivative with an amino group and a pyrazole ring.
Uniqueness
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c8-6-5-9-10-4-2-1-3-7(6)10/h5H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXOZRSXPOOKRGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)Cl)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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